2-((Chloromethoxy)methyl)naphthalene 2-((Chloromethoxy)methyl)naphthalene
Brand Name: Vulcanchem
CAS No.: 914300-10-0
VCID: VC13800124
InChI: InChI=1S/C12H11ClO/c13-9-14-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8-9H2
SMILES: C1=CC=C2C=C(C=CC2=C1)COCCl
Molecular Formula: C12H11ClO
Molecular Weight: 206.67 g/mol

2-((Chloromethoxy)methyl)naphthalene

CAS No.: 914300-10-0

Cat. No.: VC13800124

Molecular Formula: C12H11ClO

Molecular Weight: 206.67 g/mol

* For research use only. Not for human or veterinary use.

2-((Chloromethoxy)methyl)naphthalene - 914300-10-0

Specification

CAS No. 914300-10-0
Molecular Formula C12H11ClO
Molecular Weight 206.67 g/mol
IUPAC Name 2-(chloromethoxymethyl)naphthalene
Standard InChI InChI=1S/C12H11ClO/c13-9-14-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8-9H2
Standard InChI Key JWLIHCRRWYZQGL-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)COCCl
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)COCCl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The naphthalene backbone consists of two fused benzene rings, with the chloromethoxy-methyl group (-CH2_2-O-CH2_2-Cl) attached at the second position. This substitution pattern distinguishes it from isomers such as 1-chloromethyl naphthalene, where the substituent occupies the first position . Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the aromatic protons (δ 7.2–8.1 ppm) and the methylene groups (δ 4.5–5.0 ppm) . Infrared (IR) spectra typically show absorptions for C-Cl stretching (~750 cm1^{-1}) and ether C-O bonds (~1100 cm1^{-1}) .

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as chloroform and dimethylformamide (DMF). Its stability under acidic conditions is moderate, with decomposition observed at temperatures exceeding 150°C .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 2-((Chloromethoxy)methyl)naphthalene typically involves Friedel-Crafts alkylation or chloromethylation of naphthalene. A representative protocol involves:

  • Chloromethylation: Reacting naphthalene with paraformaldehyde and hydrochloric acid in the presence of a catalyst like phosphoric acid .

  • Etherification: Introducing the methoxy group via nucleophilic substitution using methanol and a base .

Example Reaction:

Naphthalene+CH2O+HClH3PO42-((Chloromethoxy)methyl)naphthalene\text{Naphthalene} + \text{CH}_2\text{O} + \text{HCl} \xrightarrow{\text{H}_3\text{PO}_4} \text{2-((Chloromethoxy)methyl)naphthalene}

Optimization Challenges

Yield optimization remains a challenge due to competing side reactions, such as over-chlorination or dimerization. Recent advances suggest that using ionic liquids as solvents can improve selectivity and yield by up to 20% .

Biological Activities and Mechanisms

Antifungal Properties

Derivatives of chloromethyl naphthalene exhibit potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL . The mechanism involves disruption of fungal cell membrane integrity via interaction with ergosterol biosynthesis enzymes .

Table 1: Antifungal Activity of Select Naphthalene Derivatives

CompoundMIC (µg/mL)Target Fungus
2-((Chloromethoxy)methyl)naphthalene25.0Candida albicans
1-Chloromethyl naphthalene12.5Candida albicans
Fluconazole (Control)6.25Candida albicans

Industrial and Pharmaceutical Applications

Intermediate in Organic Synthesis

The compound serves as a precursor for synthesizing dyes, polymers, and pharmaceutical agents. Its reactivity enables facile functionalization, such as Suzuki-Miyaura coupling for creating biaryl structures .

Drug Development

Structural analogs of 2-((Chloromethoxy)methyl)naphthalene are being explored as lead compounds for antifungal and anticancer drugs. Modifications to the chloromethoxy group (e.g., replacing chlorine with fluorine) have shown improved pharmacokinetic profiles in preclinical models .

Comparative Analysis with Structural Analogs

1-Chloromethyl Naphthalene vs. 2-((Chloromethoxy)methyl)naphthalene

The positional isomerism significantly influences biological activity. For example, 1-chloromethyl naphthalene exhibits higher antifungal potency (MIC = 12.5 µg/mL) but greater hepatotoxicity compared to the 2-substituted derivative .

Table 2: Comparative Properties of Naphthalene Derivatives

Property1-Chloromethyl Naphthalene2-((Chloromethoxy)methyl)naphthalene
Molecular Weight (g/mol)176.64206.67
Antifungal MIC (µg/mL)12.525.0
LD50_{50} in Mice (mg/kg)150275

Emerging Derivatives

Recent efforts focus on hybrid molecules combining chloromethoxy-naphthalene with triazole or morpholine moieties, enhancing solubility and target specificity .

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